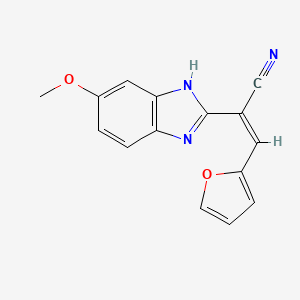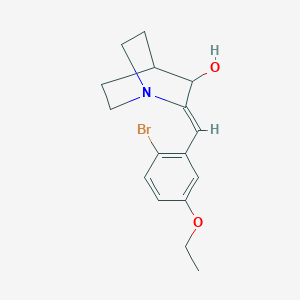
5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole, also known as BPTO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BPTO belongs to the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.
Mécanisme D'action
The exact mechanism of action of 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole may exert its biological activity by inhibiting the activity of enzymes involved in cell proliferation and inflammation. 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has also been reported to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been reported to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has also been reported to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been shown to possess anticonvulsant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole also exhibits significant biological activity at low concentrations, making it a cost-effective option for lab experiments. However, 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole. Further research is needed to fully understand the mechanism of action of 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole and its potential therapeutic applications. Additionally, the in vivo efficacy and toxicity of 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole need to be studied to determine its suitability for clinical use. Further studies are also needed to optimize the synthesis method of 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole and improve its solubility in aqueous solutions. Finally, the potential synergistic effects of 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole with other compounds need to be explored to enhance its therapeutic properties.
Méthodes De Synthèse
The synthesis of 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole involves the reaction of 2-bromobenzaldehyde and 2-thiophenecarboxylic acid hydrazide in the presence of phosphorous oxychloride and triethylamine. The reaction mixture is heated at 100°C for 8 hours, followed by the addition of sodium hydroxide to neutralize the reaction mixture. The crude product is then purified by recrystallization using ethanol to obtain pure 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole.
Applications De Recherche Scientifique
5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic properties. It has been reported to exhibit significant antimicrobial activity against various bacterial and fungal strains. 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has also shown promising anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been reported to possess anticonvulsant and anti-inflammatory properties.
Propriétés
IUPAC Name |
5-(2-bromophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-9-5-2-1-4-8(9)12-14-11(15-16-12)10-6-3-7-17-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJSXGDOSSZDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]pyrrolidin-2-yl}pyridine](/img/structure/B5402369.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5402375.png)
![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5402394.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5402400.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-methyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5402413.png)
![3-[5-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5402420.png)
![3-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5402435.png)
![N-(2,4-dimethylphenyl)-2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5402438.png)
![2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol](/img/structure/B5402460.png)
![3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5402467.png)

![3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5402473.png)

